molecular formula C11H8BrN3O B8581442 (2-Aminopyridin-3-yl)(6-bromopyridin-2-yl)methanone

(2-Aminopyridin-3-yl)(6-bromopyridin-2-yl)methanone

Cat. No. B8581442
M. Wt: 278.10 g/mol
InChI Key: NPAVNPRUAWBRLI-UHFFFAOYSA-N
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Patent
US08741931B2

Procedure details

A mixture of 2,6-dibromopyridine (16.92 g, 71.4 mmol) and 2-amino-3-cyanopyridine (5.0 g, 42.0 mmol) in THF (150 ml) was cooled to below −30° C. before n-butyl lithium (33.6 ml, 84 mmol, 2.5 M in hexanes) was added dropwise while maintaining temperature below −30° C. On complete addition, the reaction mixture was stirred at 0° C. on an ice bath for 1.5 hours. The reaction was then quenched by the addition of 2 M HCl (until pH=˜1) while keeping the temperature below 15° C., and stirred at below 15° C. for 15 mins. Additional 2M HCl (50 ml) was added and the mixture extracted with EtOAc (2×150 ml), the acidic aqueous was cooled on an ice bath before being basified by addition of 2M NaOH, causing precipitation of a brown solid. Resulting suspension was left to stand overnight, then solid product collected by filtration, washed with water and dried by suction, then under high vacuum to leave crude title compound as a brown solid (6.52 g, 56%). 1H NMR (DMSO-d6) 6.65 (1H, dd), 7.79 (2H, s), 7.93-7.83 (4H, m), 7.99 (1H, t), 8.28 (1H, dd). ES+ 280.80.
Quantity
16.92 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
33.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=1.[NH2:9][C:10]1[C:15]([C:16]#N)=[CH:14][CH:13]=[CH:12][N:11]=1.C([Li])CCC.C1C[O:26]CC1>>[NH2:9][C:10]1[C:15]([C:16]([C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[N:3]=2)=[O:26])=[CH:14][CH:13]=[CH:12][N:11]=1

Inputs

Step One
Name
Quantity
16.92 g
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Name
Quantity
5 g
Type
reactant
Smiles
NC1=NC=CC=C1C#N
Name
Quantity
150 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
33.6 mL
Type
reactant
Smiles
C(CCC)[Li]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. on an ice bath for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining temperature below −30° C
ADDITION
Type
ADDITION
Details
On complete addition
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched by the addition of 2 M HCl (until pH=˜1)
CUSTOM
Type
CUSTOM
Details
the temperature below 15° C.
STIRRING
Type
STIRRING
Details
stirred at below 15° C. for 15 mins
Duration
15 min
ADDITION
Type
ADDITION
Details
Additional 2M HCl (50 ml) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with EtOAc (2×150 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the acidic aqueous was cooled on an ice bath
ADDITION
Type
ADDITION
Details
before being basified by addition of 2M NaOH
CUSTOM
Type
CUSTOM
Details
precipitation of a brown solid
CUSTOM
Type
CUSTOM
Details
Resulting suspension
WAIT
Type
WAIT
Details
was left
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
solid product collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried by suction

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC1=NC=CC=C1C(=O)C1=NC(=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 6.52 g
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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